tert-Butyl (9-azabicyclo[3.3.1]nonan-3-yl)(methyl)carbamate
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Overview
Description
tert-Butyl (9-azabicyclo[3.3.1]nonan-3-yl)(methyl)carbamate is a chemical compound with the molecular formula C13H24N2O2 and a molecular weight of 240.35 g/mol . It is known for its unique bicyclic structure, which includes a nitrogen atom within the ring system. This compound is often used in various scientific research applications due to its interesting chemical properties and potential biological activities.
Preparation Methods
The synthesis of tert-Butyl (9-azabicyclo[3.3.1]nonan-3-yl)(methyl)carbamate typically involves the reaction of tert-butyl carbamate with a bicyclic amine. The reaction conditions often include the use of a suitable solvent, such as dichloromethane, and a catalyst, such as triethylamine . The reaction is usually carried out at room temperature and monitored using techniques like thin-layer chromatography (TLC) to ensure completion.
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. These methods often require optimization of reaction conditions to maximize yield and purity while minimizing costs and environmental impact.
Chemical Reactions Analysis
tert-Butyl (9-azabicyclo[3.3.1]nonan-3-yl)(methyl)carbamate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reagents such as lithium aluminum hydride or sodium borohydride, leading to the formation of reduced amine derivatives.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane, catalysts like triethylamine, and monitoring techniques like TLC and nuclear magnetic resonance (NMR) spectroscopy.
Scientific Research Applications
tert-Butyl (9-azabicyclo[3.3.1]nonan-3-yl)(methyl)carbamate has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound’s unique structure makes it a valuable tool in studying biological processes and interactions, particularly those involving nitrogen-containing heterocycles.
Industry: In industrial settings, this compound is used in the development of new materials and chemical processes, particularly those requiring stable nitrogen-containing compounds.
Mechanism of Action
The mechanism of action of tert-Butyl (9-azabicyclo[3.3.1]nonan-3-yl)(methyl)carbamate involves its interaction with molecular targets and pathways within biological systems. The nitrogen atom within the bicyclic structure can participate in hydrogen bonding and other interactions with biological molecules, potentially affecting enzyme activity, receptor binding, and other cellular processes . The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
tert-Butyl (9-azabicyclo[3.3.1]nonan-3-yl)(methyl)carbamate can be compared with other similar compounds, such as:
tert-Butyl (3-azabicyclo[3.3.1]nonan-9-yl)carbamate: This compound has a similar bicyclic structure but differs in the position of the nitrogen atom within the ring system.
tert-Butyl (3-azabicyclo[3.3.1]nonan-1-yl)methylcarbamate: Another similar compound with variations in the bicyclic structure and functional groups.
The uniqueness of this compound lies in its specific structural arrangement, which imparts distinct chemical and biological properties that are valuable in various research and industrial applications.
Properties
Molecular Formula |
C14H26N2O2 |
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Molecular Weight |
254.37 g/mol |
IUPAC Name |
tert-butyl N-(9-azabicyclo[3.3.1]nonan-3-yl)-N-methylcarbamate |
InChI |
InChI=1S/C14H26N2O2/c1-14(2,3)18-13(17)16(4)12-8-10-6-5-7-11(9-12)15-10/h10-12,15H,5-9H2,1-4H3 |
InChI Key |
SAHJIGZDFDXALK-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)N(C)C1CC2CCCC(C1)N2 |
Origin of Product |
United States |
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